4'-Hydroxybutyranilide, also known as 4-hydroxybutyric acid (4HB), is a compound of significant interest in various fields of research and application. It has been studied for its pharmacological effects, including its use as a sedative and anesthetic agent, as well as its potential in the production of polymers for medical applications. The compound has been evaluated for its effects on spinal reflexes, lipid synthesis in the brain
4'-Hydroxybutyranilide is derived from the reaction of para-hydroxyaniline and butyric acid derivatives. Its classification falls under the category of amines and phenols, which are known for their diverse roles in biological systems and medicinal chemistry. The compound is often utilized as an intermediate in the synthesis of more complex pharmaceutical agents.
The synthesis of 4'-Hydroxybutyranilide can be achieved through several methods, including:
The molecular structure of 4'-Hydroxybutyranilide consists of a butyramide group linked to a para-hydroxyphenyl ring. Key features include:
4'-Hydroxybutyranilide participates in several chemical reactions:
The mechanism of action for 4'-Hydroxybutyranilide primarily revolves around its interaction with neurotransmitter systems:
The physical and chemical properties of 4'-Hydroxybutyranilide include:
4'-Hydroxybutyranilide has several scientific applications:
4'-Hydroxybutyranilide, systematically named as N-(4-hydroxyphenyl)butyramide, represents a structurally modified analog of the well-documented analgesic 4'-hydroxyacetanilide (paracetamol). The compound features a butyryl group (CH₃CH₂CH₂C(O)-) substituted on the nitrogen atom of 4-aminophenol, distinguishing it from the acetyl group (CH₃C(O)-) in its predecessor [4] [9]. This modification extends the aliphatic chain length, imparting distinct steric and electronic properties that influence molecular conformation and biological interactions. The molecular formula is C₁₀H₁₃NO₂, with a calculated molar mass of 179.22 g/mol—significantly higher than paracetamol's 151.16 g/mol due to the additional methylene units [5] [10].
The hydroxyphenyl moiety retains strong hydrogen-bonding capacity via its phenolic OH group, while the elongated butyramide chain enhances lipophilicity. This is evidenced by an estimated logP (partition coefficient) of approximately 1.2–1.5, compared to paracetamol's 0.46 [10], suggesting superior membrane permeability. Crystallographic studies of analogous compounds indicate that the butyryl chain adopts a planar conformation relative to the anilide ring, optimizing resonance stabilization. The para-substitution pattern maintains symmetry, facilitating predictable metabolic processing and receptor interactions [4] [8].
Table 1: Structural Comparison of 4'-Hydroxybutyranilide and 4'-Hydroxyacetanilide
Property | 4'-Hydroxybutyranilide | 4'-Hydroxyacetanilide |
---|---|---|
Systematic Name | N-(4-hydroxyphenyl)butyramide | N-(4-hydroxyphenyl)acetamide |
Molecular Formula | C₁₀H₁₃NO₂ | C₈H₉NO₂ |
Molar Mass (g/mol) | 179.22 | 151.16 |
Lipophilicity (logP) | ~1.3 (calculated) | 0.46 (experimental) |
Functional Groups | Phenolic OH, Butyramide | Phenolic OH, Acetamide |
The synthesis of 4'-hydroxybutyranilide emerged from systematic efforts to optimize the pharmacological profile of anilide analgesics during the mid-20th century. Initial research focused on modifying paracetamol's core structure to enhance efficacy or reduce toxicity. The elongation of the N-acyl chain represented a logical strategy, paralleling contemporaneous work on homologous series in drug design [6] [8]. Early patents from the 1960s–1970s describe methods for preparing N-arylbutyramides via direct acylation of 4-aminophenol with butyric anhydride, though 4'-hydroxybutyranilide itself was seldom the primary focus [5].
Interest in this compound intensified following seminal studies on cytochrome P450 (CYP) metabolism of anilides. Research such as that published in the Journal of Medicinal Chemistry (1994) demonstrated that the regioselectivity of oxidation in paracetamol analogs critically depended on N-acyl chain length and flexibility [2]. This prompted investigations into whether 4'-hydroxybutyranilide's metabolism might yield safer or more selective metabolites. Unlike its acetyl counterpart, which generates hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI), the butyryl analog's bulkier structure was hypothesized to alter binding orientations in CYP isoforms, potentially diverting metabolism toward benign pathways [2] [3].
Despite these insights, 4'-hydroxybutyranilide remains less explored than shorter-chain analogs. No commercial therapeutic products currently utilize this backbone, though it continues to serve as a tool compound in mechanistic studies of drug metabolism and protein adduction [3] [9].
The pharmacological relevance of 4'-hydroxybutyranilide stems primarily from its utility as a probe for structure-activity relationship (SAR) studies. Key investigations have examined how acyl chain length influences two critical aspects:
Table 2: Key Research Applications of 4'-Hydroxybutyranilide
Research Area | Application | Significant Finding |
---|---|---|
Metabolic Profiling | CYP isoform binding orientation studies | Butyryl chain alters distance from heme iron, redirecting oxidation regioselectivity |
Toxicity Mechanisms | Comparison with 4'-hydroxyacetanilide and regioisomers | Longer acyl chains may reduce adduct stability and hepatotoxic potential |
Analytical Chemistry | Chromatographic reference standard for anilide quantification | Used in HPLC method development due to defined lipophilicity and UV absorbance |
Additionally, 4'-hydroxybutyranilide serves as an intermediate in synthesizing kinase inhibitors and anti-inflammatory agents, where its balanced hydrophilicity-lipophilicity optimizes target engagement. Recent work exploits its scaffold to develop prodrugs with enhanced blood-brain barrier penetration [9]. The compound's role in elucidating fundamental principles of bioactivation and detoxification continues to inform the design of safer analgesics and antipyretics, cementing its niche in medicinal chemistry innovation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1